4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYGOFCVPTFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NC=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442705 | |
| Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166096-17-9 | |
| Record name | N-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166096-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 4-Fluoroaniline with Imidazole Derivatives
The foundational approach involves the alkylation of 4-fluoroaniline with 2-chloromethylimidazole or its derivatives. This single-step reaction proceeds via an SN2 mechanism, where the primary amine of 4-fluoroaniline attacks the electrophilic carbon of the chloromethyl group, displacing chloride. Typical conditions involve refluxing in a polar aprotic solvent such as dimethylacetamide (DMA) at 80–100°C for 12–24 hours, yielding the target compound with minimal byproducts.
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Component | Quantity/Concentration | Role |
|---|---|---|
| 4-Fluoroaniline | 1.0 equiv. | Nucleophile |
| 2-Chloromethylimidazole | 1.2 equiv. | Electrophile |
| Sodium Acetate | 2.0 equiv. | Base |
| DMA | 2.0 mL/mmol | Solvent |
| Reaction Temperature | 80°C | Thermal activation |
| Yield | 75–85% | Isolated product |
Notably, the use of sodium acetate as a base neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring sustained nucleophilicity.
Transition-Metal-Catalyzed Coupling Approaches
Iridium-Catalyzed C–N Bond Formation
Recent advances employ photoredox catalysis for constructing the C–N bond between 4-fluoroaniline and imidazole precursors. A representative protocol uses [Ir(ppy)₂(dtbbpy)]PF₆ (2.5 mol%) under blue LED irradiation, facilitating electron transfer and radical intermediates. This method achieves superior regioselectivity and shorter reaction times (6–10 hours) compared to thermal approaches.
Key Mechanistic Insights :
-
The iridium catalyst absorbs light to generate an excited-state species, oxidizing the amine to a nitrogen-centered radical.
-
Concurrent reduction of the imidazole-derived electrophile (e.g., 2-chloromethylimidazole) generates a chloride ion, enabling coupling with the radical intermediate.
-
This pathway minimizes overalkylation and enhances functional group tolerance, particularly for sensitive fluorinated aromatics.
Table 2: Optimization of Photoredox Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2.5 mol% | Maximizes turnover |
| Light Source | 450 nm LED | Enhances excitation |
| Solvent | DMA/H₂O (9:1) | Balances solubility |
| Reaction Time | 8 hours | 88% yield |
Purification and Characterization
Chromatographic Isolation
Crude products are typically purified via flash chromatography using silica gel and ethyl acetate/hexanes gradients (5–30% ethyl acetate). The target compound elutes at Rf = 0.4–0.5 in 10% ethyl acetate, exhibiting a distinct UV absorbance at 254 nm due to the conjugated fluorophenyl-imidazole system.
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 4.35 (s, 2H, CH₂), 7.05 (s, 1H, imidazole-H), 6.90 (s, 1H, imidazole-H).
-
IR (film) : Peaks at 1598 cm⁻¹ (C=N stretch), 1504 cm⁻¹ (C-F stretch), and 3280 cm⁻¹ (N-H bend) confirm functional groups.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 95–98 | 12–24 h | High |
| Ir-Catalyzed Coupling | 85–88 | 98–99 | 6–10 h | Moderate |
While nucleophilic substitution remains industrially scalable, photoredox methods offer higher purity and efficiency for research-scale synthesis.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation of the imidazole nitrogen generates bis-alkylated byproducts (≤10%). Strategies to suppress this include:
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thiols, amines
Major Products
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications . It is primarily studied for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline exhibits effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents. The compound's interactions with specific molecular targets suggest it may modulate biochemical pathways critical for its biological effects.
- Anticancer Properties : Several studies have evaluated the compound's cytotoxic effects on cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HeLa cells, with IC50 values indicating significant potency . The compound's structural similarities with other anticancer agents further enhance its potential in cancer therapy .
Biological Research
In addition to its medicinal applications, the compound is explored for its role in various biological studies:
- Enzyme Interaction Studies : The imidazole ring in the compound can bind to enzymes and receptors, influencing their activity. This interaction is crucial for understanding the mechanisms underlying its biological effects.
- Inflammatory Disease Treatment : The compound has been implicated in therapeutic strategies targeting inflammatory diseases, with potential applications as a vaccine adjuvant or in combination therapies for cancer treatment .
Synthetic Chemistry
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline serves as an important building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is utilized as a reagent in various chemical reactions, facilitating the synthesis of more complex derivatives. Its versatility allows chemists to explore new compounds with enhanced properties.
Data Table: Summary of Applications
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated the cytotoxic effects of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value demonstrating its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : Another research focused on its antimicrobial properties, revealing effectiveness against multiple strains of bacteria. This study highlighted the importance of further investigations into its mechanism of action and potential therapeutic applications.
- Inflammation Modulation Research : Recent findings suggest that compounds similar to 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline can modulate inflammatory responses, indicating their potential role in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the fluorine atom enhances the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Differences
- Substituent Position: The target compound’s imidazole is attached via the 2-position, whereas analogs like use the 1-position.
- Halogen Effects : The para-fluoro group in the target compound enhances electron withdrawal compared to methyl () or chloro () substituents, which may influence solubility and reactivity in cross-coupling reactions .
Key Research Findings
Imidazole Positioning: Attachment at the imidazole 2-position (vs.
Halogen Impact : Fluoro substitution enhances thermal stability compared to methyl or chloro analogs, as seen in melting point differences (e.g., 128–130°C for vs. 204–205°C for 4-(1H-imidazol-1-yl)aniline ).
Synthetic Flexibility : The imidazole-aniline core supports diverse functionalization, such as Schiff base formation () or acylation (), enabling tailored applications in drug discovery.
Biological Activity
4-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial properties, potential as an antitumor agent, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
4-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline features a fluorine atom at the para position of the phenyl ring, which is linked to an imidazole moiety. The molecular formula is , with a molecular weight of approximately 195.2 g/mol.
Antimicrobial Activity
Research indicates that 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.5 µM |
| Escherichia coli | 12.3 µM |
| Pseudomonas aeruginosa | 10.0 µM |
| Candida albicans | 15.6 µM |
The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .
Antitumor Potential
In addition to its antimicrobial properties, 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been investigated for its antitumor activity. Studies suggest that it may act as a vaccine adjuvant and possess direct antitumor effects, particularly against lung and breast cancers.
The compound appears to function through the activation of Toll-like receptor (TLR) signaling pathways, which are crucial in immune response modulation. Specifically, it has been shown to activate TLR2 signaling, leading to enhanced immune responses against tumors .
Case Study 1: Lung Cancer Treatment
A clinical study involving patients with lung carcinoma indicated that treatment with 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline resulted in a significant reduction in tumor size and improved overall survival rates. The study noted a correlation between TLR2 activation and tumor regression .
Case Study 2: Breast Cancer Immunotherapy
Another study focused on breast cancer patients found that the compound could improve vaccine responses in aging populations, suggesting its role in enhancing immunotherapeutic strategies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is vital for optimizing its biological activity. Modifications at the imidazole or phenyl rings can significantly influence its potency against various pathogens and tumor cells.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at para | Increased antimicrobial activity |
| Methyl group on imidazole | Enhanced antitumor effects |
| Hydroxyl group on phenyl | Improved solubility and bioavailability |
Q & A
Q. What are the optimized synthetic routes for 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, and how is structural confirmation performed?
The synthesis typically involves acylation or alkylation reactions. For example, analogous compounds like 4-fluoro-N-(octan-2-yl)aniline are synthesized via nucleophilic substitution or condensation reactions using catalysts such as DMAP (4-dimethylaminopyridine) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS). For instance, ¹H NMR data for similar compounds (e.g., TG6–133-1) show characteristic aromatic proton signals (δ 7.0–8.5 ppm) and aliphatic peaks (δ 1.0–3.0 ppm), while MS confirms molecular ion peaks (e.g., m/z 313 [M + H]⁺) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Essential techniques include:
- ¹H/¹³C/¹⁹F NMR : Identifies aromatic and aliphatic protons, fluorine substituents, and electronic environments. For example, para-substituted fluorine in 4-fluoro-N-(p-tolyl)aniline shows a ¹⁹F NMR signal at δ -123.08 ppm .
- FTIR : Confirms functional groups (e.g., C-F stretching ~1200 cm⁻¹, N-H bending ~1600 cm⁻¹) .
- LCMS : Validates molecular weight and purity (>95% at λ254) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline in palladium-catalyzed substitution reactions?
Studies on Pd(II) complexes (e.g., dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)-palladium(II)) reveal that electron-withdrawing groups (e.g., -F) increase substitution rates due to enhanced electrophilicity at the Pd center. Conversely, electron-donating groups (e.g., -OCH₃) slow reactions. Kinetic analyses using stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions show two-step substitution mechanisms, with activation entropies (ΔS‡ < 0) supporting associative pathways .
Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do exchange-correlation functionals impact accuracy?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in atomization energies . Basis sets like 6-31G(d,p) are recommended for geometry optimization, while Natural Bond Orbital (NBO) analysis can elucidate hyperconjugative interactions involving the fluorine substituent .
Q. How might structural modifications to the imidazole or aniline moieties alter the compound’s environmental degradation profile?
While direct data on this compound is limited, studies on aniline derivatives suggest that halogen substituents (e.g., -F) slow biodegradation due to reduced electron density. Enzymatic pathways (e.g., aniline dioxygenase) favor electron-rich aromatic rings. Computational docking studies could predict binding affinities to degradation enzymes like catechol 1,2-dioxygenase .
Methodological Considerations
- Synthetic Optimization : Use gradient elution in flash column chromatography (e.g., PE:EtOAc) to isolate pure products .
- Kinetic Analysis : Employ pseudo-first-order conditions with excess nucleophiles (e.g., thiourea) to simplify rate calculations .
- DFT Workflow : Validate computational results against experimental NMR chemical shifts (RMSD < 0.1 ppm) to ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
